![molecular formula C18H14O3 B14235169 3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid CAS No. 251570-82-8](/img/structure/B14235169.png)
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a phenylacryloyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(2-Phenylacryloyl)phenylboronic acid with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a precursor for materials with specific optoelectronic properties
Mécanisme D'action
The mechanism of action of 3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the expression of genes related to cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: Known for its use in dye-sensitized solar cells (DSSC) due to its optoelectronic properties.
3-[4-(Hydroxymethyl)phenyl]prop-2-enoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
2-Cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid:
Uniqueness
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its phenylacryloyl group allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry and materials science.
Propriétés
Numéro CAS |
251570-82-8 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
3-[4-(2-phenylprop-2-enoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O3/c1-13(15-5-3-2-4-6-15)18(21)16-10-7-14(8-11-16)9-12-17(19)20/h2-12H,1H2,(H,19,20) |
Clé InChI |
KCQLGLQQAZLWTF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


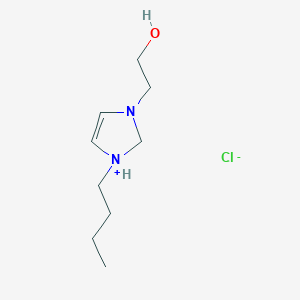
![[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol](/img/structure/B14235093.png)

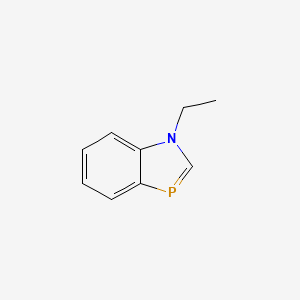
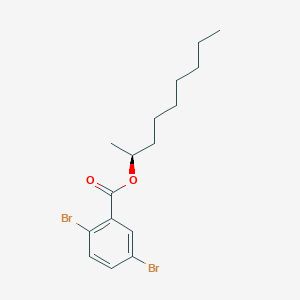
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)
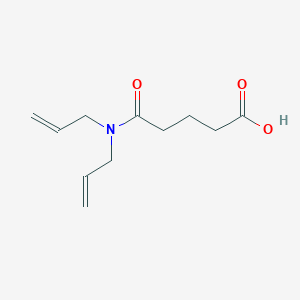
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
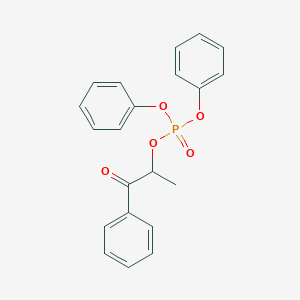
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
